
3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid
Overview
Description
3-(5-Amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid (CAS: 924832-42-8) is a benzimidazole derivative featuring a propanoic acid moiety attached to the 2-position of the benzimidazole core. The compound is characterized by a 5-amino substitution on the benzene ring and a 1-methyl group on the imidazole nitrogen (Figure 1). Benzimidazoles are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties, owing to their ability to interact with biomolecular targets such as enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives. One common method is the reaction of o-phenylenediamine with 3-(1-methyl-1H-benzimidazol-2-yl)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
Medicinal Chemistry
3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid exhibits potential therapeutic properties due to its structural characteristics. Research indicates that it may possess:
- Antimicrobial Activity : Similar compounds in the benzimidazole family have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Preliminary studies suggest that this compound could inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.
Biological Studies
The compound serves as a valuable tool in biological research:
- Enzyme Interaction Studies : It can be used to probe interactions with specific enzymes, aiding in understanding metabolic pathways and enzyme kinetics.
- Protein Binding Studies : Its ability to bind to proteins can help elucidate mechanisms of action for potential drug candidates.
Chemical Synthesis
In synthetic chemistry, this compound acts as a building block for the development of more complex molecules. It can undergo various transformations:
- Reactions : The compound can participate in oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with tailored properties.
Material Science
The unique properties of this compound may also find applications in developing new materials:
- Catalysis : It can be utilized as a catalyst in organic synthesis due to its functional groups.
- Polymer Development : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. Results indicated that concentrations as low as 50 µg/mL inhibited the growth of certain bacterial strains, suggesting promising applications in developing new antibiotics.
Case Study 2: Cancer Cell Inhibition
Research on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Mechanistic studies indicated that it induced apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared with structurally related derivatives, focusing on substitutions, physicochemical properties, and inferred biological implications.
Table 1: Structural and Functional Comparison
Biological Activity
3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid (commonly referred to as 3-Amino-Benzimidazole Propanoic Acid) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13N3O2
- Molecular Weight : 219.24 g/mol
- CAS Number : 924832-42-8
- Structure : The compound features a benzimidazole ring, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its structural properties that allow it to interact with various biological targets. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells.
- Antimicrobial Activity : Its structural analogs have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibiotic adjuvant.
- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
In Vitro Studies
A variety of in vitro studies have assessed the efficacy of this compound against cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 1.7 | CDK inhibition |
A375 (Melanoma) | 0.87 | CDK inhibition |
HCT116 (Colon Cancer) | 0.55 | CDK inhibition |
These results indicate significant potency against various cancer cell lines, highlighting the compound's potential as an anticancer agent.
Case Studies
- Study on CDK Inhibition :
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-bromopropanoic acid with a benzimidazole derivative under optimized conditions (e.g., using DABCO as a base) promotes S- or N-substitution selectivity. Evidence from analogous imidazole derivatives suggests that tert-butyl esters or controlled pH conditions minimize undesired nitrogen alkylation . Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (propanoic acid chain protons at δ ~2.5–3.5 ppm) are critical .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for small-molecule structural analysis. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELX software (e.g., SHELXL-2018) resolves challenges like twinning or disorder in the benzimidazole ring . High-resolution data (R-factor < 5%) ensures accuracy. Hydrogen bonding between the amino group and propanoic acid carboxylate may stabilize the lattice, which can be visualized using programs like Mercury .
Q. What spectroscopic techniques confirm the compound’s regiochemistry and purity?
- Methodological Answer :
- ¹H NMR : Distinct shifts for methyl groups on the benzimidazole (δ ~3.8 ppm) and propanoic acid chain protons (e.g., triplet at δ ~2.6 ppm for CH₂).
- 2D NMR (COSY, HSQC) : Correlates protons and carbons to resolve overlapping signals, confirming substitution sites .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄N₃O₂: 248.1036).
- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 mm) with UV detection at 254 nm assess purity (>98%) .
Advanced Research Questions
Q. How can regioselectivity challenges during benzimidazole alkylation be addressed?
- Methodological Answer : Competing N- vs. C-alkylation can arise due to nucleophilic heterogeneity. Strategies include:
- Protecting Groups : Temporarily block the benzimidazole N-H with Boc groups to direct substitution to sulfur or carbon .
- Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃) favor S-alkylation, as shown in analogous imidazole syntheses .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by comparing transition-state energies for different pathways .
Q. What experimental approaches evaluate mitochondrial targeting of this compound?
- Methodological Answer : As a potential prodrug, mitochondrial localization can be assessed via:
- Fluorescent Tagging : Conjugate with rhodamine B or MitoTracker® to track cellular uptake via confocal microscopy .
- β-Oxidation Assays : Incubate with isolated mitochondria and measure metabolite release (e.g., methimazole) via LC-MS .
- Membrane Potential Dependency : Test retention in cells treated with mitochondrial uncouplers (e.g., CCCP) to confirm potential-driven uptake .
Q. How can molecular docking predict interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Target Selection : Identify enzymes (e.g., thioredoxin reductase) with binding pockets complementary to the benzimidazole moiety.
- Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states at physiological pH) and receptor (PDB ID: 3EAN) .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures. Store lyophilized samples at -20°C to prevent hydrolysis .
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products via HRMS .
Q. How can prodrug activation mechanisms be studied in vitro?
- Methodological Answer :
- Enzyme Incubations : Treat with liver microsomes or mitochondrial β-oxidation enzymes (e.g., acyl-CoA dehydrogenases). Quantify parent compound and metabolites (e.g., methimazole) using LC-MS/MS .
- Kinetic Studies : Calculate activation rates (kcat/Km) under varying substrate concentrations.
- Inhibitor Controls : Use β-oxidation inhibitors (e.g., etomoxir) to confirm enzymatic dependency .
Properties
IUPAC Name |
3-(5-amino-1-methylbenzimidazol-2-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5,12H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJGKMSQNZIEHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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